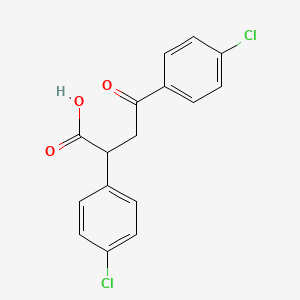

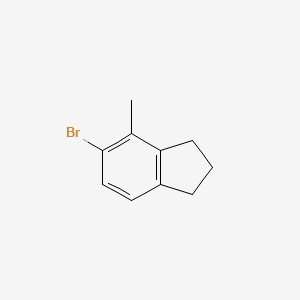

(1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid" is a chiral molecule that is part of a broader class of cyclohexane carboxylic acids. These compounds are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis. The papers provided focus on related cyclohexane derivatives and their synthesis, which can offer insights into the methods that might be applicable to the synthesis and analysis of "this compound".

Synthesis Analysis

The synthesis of cyclohexane derivatives often involves the use of starting materials such as L-serine, as seen in the diastereoselective synthesis of a functionalized cyclohexene skeleton related to GS4104 . This approach replaces the more commonly used (-)-shikimic acid or (-)-quinic acid. Key steps in these syntheses include ring-closing metathesis and diastereoselective Grignard reactions, which could potentially be adapted for the synthesis of "this compound". Additionally, enzymatic desymmetrization has been employed to synthesize monoesters such as (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid, indicating that biocatalysis could be a viable route for synthesis .

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is often confirmed using techniques such as two-dimensional NMR studies, as demonstrated in the synthesis of the GS4104 skeleton . The absolute configurations of key intermediates are crucial for understanding the stereochemistry of the final product. For "this compound", similar analytical techniques would be necessary to confirm the stereochemistry and purity of the compound.

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions, including those that lead to the formation of salts, as seen in the resolution of the chiral enantiomer of cis-cyclohexane-1,2-dicarboxylic acid in the form of a brucinium salt . The behavior of these compounds under different ionization conditions, such as ammonia chemical ionization (NH3-CI) and isobutane chemical ionization (i-Bu-CI), can provide insights into their reactivity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives, such as solubility, melting point, and specific rotation, are influenced by their molecular structure and stereochemistry. The crystalline structure of the brucinium salt of cis-cyclohexane-1,2-dicarboxylic acid, for example, reveals the resolved enantiomer and provides information on the hydrogen-bonded network structure of the compound . Understanding these properties is essential for the practical application and handling of "this compound" in a laboratory or industrial setting.

Propiedades

IUPAC Name |

(1S,3R)-3-(dimethylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGLAYBFCJGDEP-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCC[C@@H](C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2507696.png)

![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)

![6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2507703.png)

![N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507704.png)

![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)